molecular formula C13H19NO2 B7972780 3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

Cat. No.: B7972780
M. Wt: 221.29 g/mol
InChI Key: YOKAWKNDXUQHKU-UHFFFAOYSA-N
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Description

3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is an organic compound that features a phenylamine core substituted with a tetrahydro-pyran-4-ylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and tetrahydro-4H-pyran-4-ylmethanol.

    Etherification: The first step involves the etherification of 3-methylphenol with tetrahydro-4H-pyran-4-ylmethanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form 3-methyl-2-(tetrahydro-pyran-4-ylmethoxy)phenol.

    Amination: The final step involves the conversion of the phenol group to an amine group through a Buchwald-Hartwig amination reaction using palladium catalysts and suitable ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Quinones, nitroso compounds

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine
  • 3-Methyl-2-(tetrahydro-furan-4-ylmethoxy)-phenylamine
  • 3-Methyl-2-(tetrahydro-thiopyran-4-ylmethoxy)-phenylamine

Uniqueness

3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro-pyran-4-ylmethoxy group enhances its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

3-methyl-2-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-3-2-4-12(14)13(10)16-9-11-5-7-15-8-6-11/h2-4,11H,5-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKAWKNDXUQHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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